3-Ethynylbenzoic acid

Overview

Description

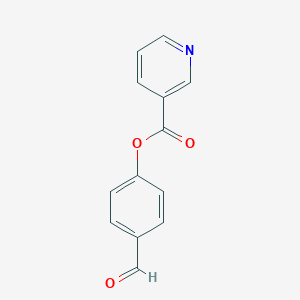

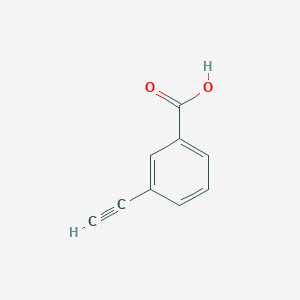

3-Ethynylbenzoic acid is a useful research compound. Its molecular formula is C9H6O2 and its molecular weight is 146.14 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorogenic and Chromogenic Probe : 3-Ethynylbenzoate functions as a novel, activity-dependent, fluorogenic, and chromogenic probe for bacterial strains expressing the TOL pathway, facilitating the fluorescent labeling of cells whose toluene-degrading enzymes have been induced by an aromatic substrate (Clingenpeel et al., 2005).

Formation of Macrocyclic Complexes : 3-Ethynylbenzoic acid self-assembles with specific ruthenium complexes to form macrocyclic C3-symmetric triangular triruthenium alkenyl complexes. These complexes are characterized by their valence delocalization, making them useful in studies of molecule-based conductive loops (Fink et al., 2018).

Solid-State Polymerization : p-Ethynylbenzoic acid (EBA) undergoes thermal solid-state polymerization to form amorphous poly(phenylacetylene) derivatives, which have unique absorption and emission spectral characteristics (Njus et al., 2005).

Dye-Sensitized Solar Cells (DSSC) : β-(Ethynylbenzoic acid)-substituted push-pull porphyrins are used in dye-sensitized solar cells (DSSCs), exhibiting nearly equal power conversion efficiencies as certain reference systems (Ishida et al., 2013).

Synthesis of Arylisocoumarins and Unsaturated Isocoumarins : this compound is used in the synthesis of various isocoumarins, including naturally occurring thunberginols and unsymmetrical disubstituted isocoumarins, with some showing cytotoxic activity against human cancer cell lines (Rossi et al., 2003).

Protection in Grignard Syntheses : The trimethylsilyl group can protect a terminal ethynyl group in Grignard syntheses, as demonstrated with compounds like (p-carboxyphenylethynyl)trimethylsilane, eventually yielding p-ethynylbenzoic acid (Eaborn et al., 1967).

Metal-Organic Frameworks (MOFs) : 4,4'-Ethynylenedibenzoic acids, including variations with this compound, are used in constructing Zn-based, mixed-ligand MOFs, leading to structures with varying connectivities and levels of interpenetration (Gadzikwa et al., 2008).

Mechanism of Action

Safety and Hazards

According to the safety data sheet provided by Sigma-Aldrich, 3-Ethynylbenzoic acid is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink, or smoke when using this product .

Properties

IUPAC Name |

3-ethynylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2/c1-2-7-4-3-5-8(6-7)9(10)11/h1,3-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHPIMLZTBYCDSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30579234 | |

| Record name | 3-Ethynylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10601-99-7 | |

| Record name | 3-Ethynylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10601-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethynylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethynylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-Ethynylbenzoic acid in the formation of macrocyclic triruthenium complexes?

A1: this compound plays a crucial role as a building block in the self-assembly process with the ruthenium precursor [HRu(CO)Cl(PiPr3)2]. [] This reaction forms a macrocyclic C3-symmetric triangular triruthenium alkenyl complex, [{Ru(CO)(PiPr3)2(CH=CHArCOO)}3], where Ar represents the C6H4 group from this compound. This specific structure contributes to the unique electrochemical properties of the resulting macrocycle. []

Q2: How is the structure of this compound confirmed?

A2: The crystal structure of this compound has been determined using X-ray crystallography. [] The analysis revealed that the carboxylic acid group of the molecule lies almost within the plane of the benzene ring, with a dihedral angle of 2.49° between them. [] This structural information is crucial for understanding its self-assembly behavior and the resulting macrocycle geometry.

Q3: What are the potential applications of the triruthenium macrocycles synthesized using this compound?

A3: The triruthenium macrocycles exhibit interesting electrochemical properties. They undergo three sequential one-electron oxidation steps, and the resulting mixed-valent states demonstrate valence delocalization. [] This behavior makes them promising candidates for developing molecule-based conductive loops with potential applications in molecular electronics and materials science. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Hydrazinothieno[2,3-d]pyrimidine](/img/structure/B80078.png)